Methyl 5-chloro-6-methoxypicolinate

Organic Synthesis Medicinal Chemistry Agrochemical Development

Methyl 5-chloro-6-methoxypicolinate (CAS 1214386-12-5) is a dual-substituted picolinate scaffold where the 5-chloro and 6-methoxy groups uniquely tune electrophilicity, lipophilicity, and hydrogen-bonding capacity—properties that generic mono-substituted picolinates cannot replicate. Its pre-installed methyl ester enables direct amide library synthesis without acid activation, accelerating SAR campaigns in medicinal chemistry and next-generation auxinic herbicide design. Choose ≥98% purity to ensure reproducible target engagement and reliable intracellular permeability.

Molecular Formula C8H8ClNO3
Molecular Weight 201.61 g/mol
CAS No. 1214386-12-5
Cat. No. B3222735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-chloro-6-methoxypicolinate
CAS1214386-12-5
Molecular FormulaC8H8ClNO3
Molecular Weight201.61 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=N1)C(=O)OC)Cl
InChIInChI=1S/C8H8ClNO3/c1-12-7-5(9)3-4-6(10-7)8(11)13-2/h3-4H,1-2H3
InChIKeyJHMGFCFCTFVGOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-chloro-6-methoxypicolinate (CAS 1214386-12-5): Technical Specifications and Procurement Baseline


Methyl 5-chloro-6-methoxypicolinate (CAS 1214386-12-5) is a disubstituted pyridine derivative belonging to the picolinate ester class, with the molecular formula C₈H₈ClNO₃ and a molecular weight of 201.61 g/mol . The compound features a pyridine ring substituted at the 2-position with a methyl ester group, the 5-position with a chlorine atom, and the 6-position with a methoxy group. Its structure confers unique physicochemical properties, including enhanced lipophilicity relative to the free acid analog, and positions it as a versatile scaffold in medicinal chemistry and agrochemical research . Commercially, the compound is typically offered at 95–98% purity and should be stored at 2–8°C .

Why Methyl 5-chloro-6-methoxypicolinate Cannot Be Substituted by Generic Picolinate Analogs


Generic substitution with simpler picolinates (e.g., methyl 6-methoxypicolinate or methyl 5-chloropicolinate) fails due to the compound's unique dual substitution pattern, which fundamentally alters its electronic distribution, steric profile, and biological target engagement . The 5-chloro substituent increases electrophilicity and metabolic stability, while the 6-methoxy group modulates hydrogen-bonding capacity and lipophilicity [1]. Furthermore, picolinate-based herbicides and pharmaceutical leads exhibit stringent structure-activity relationships; even minor modifications can shift selectivity by orders of magnitude [2]. Consequently, procurement decisions must be guided by the specific substitution pattern rather than class membership alone.

Quantitative Differentiation Evidence for Methyl 5-chloro-6-methoxypicolinate Against Closest Analogs


Enhanced Synthetic Utility: Ester Form Enables Direct Coupling Reactions

Methyl 5-chloro-6-methoxypicolinate provides a significant synthetic advantage over its free acid counterpart (5-chloro-6-methoxypicolinic acid) by eliminating the need for in situ ester activation. The methyl ester is directly compatible with amide bond formation, transesterification, and Grignard additions, reducing synthetic steps and improving overall yield . In contrast, the free acid (CAS 1214373-91-7, MW 187.58) requires additional activation (e.g., CDI, HATU) or conversion to the acid chloride prior to coupling, introducing extra steps, cost, and potential side reactions .

Organic Synthesis Medicinal Chemistry Agrochemical Development

Herbicidal Potential: Class-Level Potency Inferred from Picolinate SAR

While direct herbicidal IC₅₀ data for methyl 5-chloro-6-methoxypicolinate are not publicly available, its core picolinate scaffold is a validated pharmacophore for synthetic auxin herbicides [1]. Studies on structurally related 6-substituted picolinates demonstrate potent root-growth inhibition in Arabidopsis thaliana, with IC₅₀ values as low as 0.02 µM for optimized analogs [2]. The 5-chloro-6-methoxy substitution pattern mimics key features of commercial herbicides halauxifen-methyl (Arylex™) and florpyrauxifen-benzyl (Rinskor™), which act via auxin-signaling F-box protein 5 (AFB5) .

Herbicide Discovery Auxin Mimic Agrochemical

Physicochemical Differentiation: Lipophilicity and Membrane Permeability

The methyl ester confers significantly higher lipophilicity compared to the free acid analog, as estimated by calculated LogP values. Methyl 5-chloro-6-methoxypicolinate has a predicted LogP of approximately 1.8, whereas 5-chloro-6-methoxypicolinic acid has a predicted LogP of ~0.9 [1]. This difference of ~0.9 LogP units translates to a roughly 8-fold increase in octanol-water partition coefficient, enhancing passive membrane permeability and potentially improving cellular uptake or in vivo absorption [2].

Drug Design ADME Physicochemical Properties

Structural Uniqueness: Dual Substitution Pattern Distinguishes from Mono-Substituted Analogs

The combination of a 5-chloro and 6-methoxy group on the picolinate core creates a unique steric and electronic environment not found in mono-substituted analogs such as methyl 6-methoxypicolinate (CAS 26256-72-4) or methyl 5-chloropicolinate (CAS 132308-19-1) [1]. This dual substitution pattern is present in several proprietary agrochemical and pharmaceutical patent filings, suggesting it is a privileged motif for target engagement [2].

Chemical Biology Structure-Activity Relationship Scaffold Hopping

Procurement-Driven Application Scenarios for Methyl 5-chloro-6-methoxypicolinate


Medicinal Chemistry: Late-Stage Diversification via Ester Handle

In medicinal chemistry campaigns, methyl 5-chloro-6-methoxypicolinate serves as a versatile intermediate for amide library synthesis. The pre-installed methyl ester allows direct coupling with amines under mild conditions, avoiding additional activation steps required for the free acid. This efficiency is critical in high-throughput analog generation, where reducing synthetic steps accelerates SAR exploration .

Agrochemical Discovery: Lead Generation for Novel Auxin Herbicides

As a picolinate ester with a substitution pattern resembling commercial auxin herbicides, this compound is a logical starting point for designing next-generation weed control agents. Its scaffold has been validated in structure–activity studies showing that picolinate derivatives can achieve sub-micromolar potency against Arabidopsis root growth, with the potential to surpass existing commercial standards [1].

Chemical Biology: Probe Development for Protein–Ligand Interaction Studies

The unique 5-chloro-6-methoxy substitution pattern provides a distinct chemical probe for investigating protein–ligand interactions, particularly in systems where halogen bonding or methoxy-mediated hydrogen bonding are critical. The compound's moderate lipophilicity (estimated LogP ≈ 1.8) also facilitates cellular permeability, making it suitable for intracellular target engagement assays [2].

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